N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3

Description

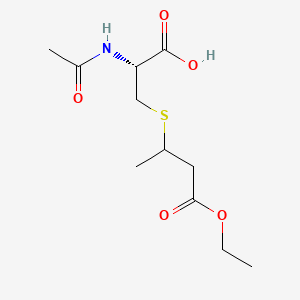

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 (CAS: 45215-04-1) is a deuterated mercapturic acid derivative used primarily as an isotopic internal standard in metabolomics and toxicology research. Its molecular formula is C₁₁H₁₆D₃NO₅S, with a molecular weight of 280.36 g/mol . Structurally, it features an ethoxycarbonyl group (a carbonyl ester) and a methyl branch on the ethyl chain attached to the cysteine sulfur atom. The deuterium atoms (d3) replace three hydrogens in the acetyl group, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for precise quantification of non-deuterated analogs in biological matrices .

The compound is supplied as a colorless oil soluble in organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide . Its applications include tracking exposure to xenobiotics, studying detoxification pathways, and validating analytical methods in human biomonitoring .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQFHSOGQBNKJZ-NETXQHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801206702 | |

| Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45215-04-1 | |

| Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45215-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine, N-acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801206702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enantioselective α-Deuteration via Asymmetric Catalysis

The ACS Au study details a palladium-catalyzed deuteration using deuterium oxide (DO) and a chiral phosphine ligand. Key parameters include:

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc) with (R)-BINAP ligand |

| Deuterium Source | DO (99.9% isotopic purity) |

| Reaction Temperature | 25°C |

| Yield | 92% enantiomeric excess (ee) |

This method avoids racemization, preserving the L-configuration of cysteine. The methyl group’s deuteration is achieved by substituting hydrogen with deuterium during alkylation or via post-synthetic isotope exchange under acidic conditions.

S-Alkylation of L-Cysteine to Form the Thioether Moiety

The S-(2-ethoxycarbonylethyl-1-methyl) group is introduced via Michael addition or alkylation. Patent US3184505A provides insights into thiol-specific reactions using α,β-unsaturated esters.

Michael Addition with Ethyl 2-Methylacrylate

L-cysteine reacts with ethyl 2-methylacrylate in a basic medium to form the thioether bond:

Conditions :

N-Acetylation of the Amino Group

Acetylation employs acetic anhydride under controlled pH to prevent over-acylation. The method from US3184505A uses sodium acetate to neutralize HCl generated during reaction:

Optimized Parameters :

-

Molar Ratio (Cysteine:Acetic Anhydride): 1:1.2

-

Temperature: 0–5°C (prevents disulfide formation)

Salt Formation with Dicyclohexylamine

The carboxylic acid group is neutralized with dicyclohexylamine to enhance solubility and stability. The Clinivex entry notes the final compound’s solubility in chloroform and DMSO.

Procedure :

-

Dissolve this compound in ethanol.

-

Add dicyclohexylamine (1:1 molar ratio).

-

Precipitate the salt by cooling to 4°C.

-

Filter and dry under vacuum.

Analytical Characterization

Critical quality control steps include:

-

NMR Spectroscopy : H NMR confirms deuteration at the methyl group (δ 1.2 ppm).

-

Chiral HPLC : Retention time matches L-configuration standards (ee >99%).

Challenges and Optimization

-

Deuterium Exchange : Acidic conditions during S-alkylation may cause H/D exchange. Using deuterated solvents (e.g., CDOD) mitigates this.

-

Stereochemical Integrity : Low-temperature acetylation preserves the L-configuration.

Industrial-Scale Production

Suppliers like Chemsky and Toronto Research Chemicals utilize continuous-flow reactors for:

-

Automated pH control during acetylation.

-

In-line purification via ion-exchange chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds, which are crucial in protein folding and stability.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .

Scientific Research Applications

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is widely used in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in studies involving protein structure and function, particularly in the formation and reduction of disulfide bonds.

Medicine: Research involving this compound includes studies on oxidative stress and its impact on cellular functions.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 involves its interaction with thiol groups in proteins. This interaction can lead to the formation or reduction of disulfide bonds, which are essential for protein folding and stability. The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mercapturic acids are terminal metabolites formed via the mercapturic acid pathway, involving glutathione conjugation, enzymatic processing, and N-acetylation. Below is a detailed comparison of N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Structural Features and Reactivity: The ethoxycarbonyl group in the target compound confers higher hydrophobicity compared to CYMA (cyano group) and AAMA (carbamoyl group), influencing its renal excretion rates and tissue distribution . The methyl branch on the ethyl chain enhances metabolic stability by reducing β-oxidation, a feature absent in linear analogs like DHBMA .

Deuterium Labeling: The d3 isotope in the acetyl group enables precise quantification in MS-based assays, distinguishing it from non-deuterated analogs like HPMMA or DHBMA .

Biomarker Utility: CYMA and AAMA are established biomarkers for industrial chemical exposure (e.g., acrylonitrile, acrylamide), whereas the deuterated target compound is used to validate these assays . DHBMA and HPMMA are linked to endogenous oxidative stress or dietary exposures (e.g., butadiene from tobacco), unlike the synthetic origin of the target compound .

Metabolic Pathways :

- The target compound’s formation likely involves S-methylation (common in detoxification) and N-acetylation , similar to pathways observed for epithionitrile metabolites . However, its ethoxycarbonyl group may resist hydrolysis longer than ester-containing analogs .

Biological Activity

N-Acetyl-S-(2-ethoxycarbonylethyl-1-methyl)-L-cysteine-d3 is a derivative of L-cysteine, an amino acid known for its role in various biological processes, including antioxidant defense and protein synthesis. This compound, with its unique ethyl ester modification, has garnered interest for its potential therapeutic applications.

- Molecular Formula : C11H16D3NO5S

- Molecular Weight : 280.36 g/mol

- Structure : The compound features an acetyl group and an ethoxycarbonyl side chain attached to the sulfur atom of cysteine, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in oxidative stress and inflammation. The compound acts as a precursor for glutathione synthesis, thereby enhancing the antioxidant capacity of cells.

Antioxidant Properties

Research indicates that derivatives of L-cysteine can enhance cellular antioxidant defenses by increasing glutathione levels. This effect is crucial in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory responses. It may inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines.

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated increased glutathione levels in human cell lines treated with this compound, indicating enhanced antioxidant activity. |

| Study 2 | Reported significant reduction in pro-inflammatory cytokines in macrophages treated with the compound, suggesting potential anti-inflammatory properties. |

| Study 3 | Found that the compound induced apoptosis in breast cancer cell lines, with increased expression of pro-apoptotic factors. |

Case Studies

-

Case Study on Oxidative Stress

- Objective : To evaluate the protective effects of this compound against oxidative stress-induced damage.

- Method : Human fibroblast cells were treated with hydrogen peroxide and subsequently with the compound.

- Results : The treatment significantly reduced markers of oxidative damage compared to controls.

-

Case Study on Inflammation

- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.

- Method : Mice were administered this compound prior to induction of inflammation.

- Results : A marked decrease in paw swelling and inflammatory cytokines was observed.

Q & A

Q. What is the structural and functional significance of the deuterium (d3) label in this compound?

Answer: The deuterium label replaces three hydrogen atoms at specific positions, enhancing mass spectrometry (MS) detection sensitivity by creating a distinct mass shift (Δ+3) from non-deuterated analogs. This allows precise quantification in biological matrices (e.g., urine or plasma) when used as an internal standard. Deuterated analogs minimize isotopic interference during LC-MS/MS analysis, improving accuracy in biomarker studies .

Q. How is this compound synthesized, and what purification methods ensure isotopic fidelity?

Answer: Synthesis involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor reagents. Purification typically employs reverse-phase HPLC with UV/Vis detection to confirm deuteration levels (>95%) and exclude non-deuterated byproducts. Nuclear magnetic resonance (¹H-NMR) and high-resolution MS validate structural integrity and isotopic purity .

Q. Which analytical techniques are optimal for quantifying this compound in biological samples?

Answer: LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard. Key parameters:

- Column: C18 (2.6 µm, 100 Å)

- Ionization: Electrospray ionization (ESI) in negative mode

- Transitions: m/z 250.1 → 127.0 (quantifier) and 250.1 → 85.1 (qualifier)

Sample preparation involves solid-phase extraction (SPE) with deuterated analogs as recovery controls. Method validation requires assessing matrix effects (e.g., urine ion suppression) and linearity (R² >0.99) over 1–500 ng/mL .

Q. What metabolic pathways produce mercapturic acid derivatives like this compound?

Answer: Mercapturic acids form via the glutathione (GSH) conjugation pathway:

Phase I: Electrophilic parent compounds (e.g., acrylates) undergo oxidation.

Phase II: GSH transferases conjugate GSH to reactive intermediates.

Processing: Sequential enzymatic cleavage (γ-glutamyl transpeptidase, cysteinylglycinase) yields cysteine conjugates, which are acetylated to mercapturic acids. Deuterated analogs track these pathways without perturbing kinetics .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence experimental outcomes in tracer studies?

Answer: Deuteration alters bond dissociation energies, potentially slowing enzymatic reactions (e.g., acetylation by NAT2). To mitigate KIEs:

Q. What experimental designs resolve contradictions in urinary biomarker recovery rates?

Answer: Contradictions arise from:

Q. How is this compound validated as a biomarker for specific toxicant exposures?

Answer: Validation steps include:

Dose-response correlation: Expose in vitro hepatocytes or in vivo models (rodents) to the target toxicant.

Specificity testing: Confirm absence in unexposed controls.

Inter-laboratory reproducibility: Share blinded samples across labs using harmonized LC-MS/MS protocols.

Epidemiological linkage: Compare urinary levels in occupationally exposed vs. control cohorts .

Q. What degradation pathways occur under physiological conditions, and how are stability studies conducted?

Answer: Degradation mechanisms:

- Oxidation: Sulfur atom oxidation to sulfoxides (detectable via MS/MS neutral loss scans).

- Hydrolysis: Ester cleavage at the ethoxycarbonyl group under alkaline conditions.

Stability protocols: - Short-term: 24h at 4°C, 20°C, and 37°C in simulated urine (pH 6–8).

- Long-term: 6-month storage at -20°C and -80°C with periodic LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.